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Compound of Interest

Compound Name: (+)-Cinchonaminone

Cat. No.: B13928459 Get Quote

An In-depth Technical Guide on (+)-Cinchonaminone Derivatives and Their Structural

Analogues for Researchers, Scientists, and Drug Development Professionals.

Introduction
(+)-Cinchonaminone is an indole alkaloid that was first isolated from Cinchonae Cortex.[1] Its

structure features an indole ring linked to a cis-3,4-disubstituted piperidine ring at the 2-

position.[1] This compound has garnered interest due to its inhibitory activity against

monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[1] MAO

exists in two isoforms, MAO-A and MAO-B, which are significant targets in the development of

treatments for depression and neurodegenerative disorders like Parkinson's disease,

respectively.[1][2] This guide provides a comprehensive overview of the synthesis, biological

evaluation, and structure-activity relationships of (+)-cinchonaminone and its simplified

derivatives as potential MAO inhibitors.

Quantitative Data on Monoamine Oxidase Inhibition
The inhibitory activities of (+)-cinchonaminone, its enantiomer, and structurally simplified

analogues were evaluated against human MAO-A (hMAO-A) and human MAO-B (hMAO-B).

The results, expressed as IC50 values, are summarized in the tables below.

Table 1: hMAO-A and hMAO-B Inhibitory Activity of (+)- and (–)-Cinchonaminone
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Compound Configuration hMAO-A IC50 (μM) hMAO-B IC50 (μM)

(+)-1 (3R,4S) >1000 114 ± 11.2

(–)-1 (3S,4R) >1000 104 ± 16.7

Data are presented as mean ± SD (n=3).

Table 2: hMAO-A and hMAO-B Inhibitory Activity of Simplified Analogues 29–31

Compound R
hMAO-A IC50
(μM)

hMAO-B IC50
(μM)

Selectivity
Index (hMAO-
A/hMAO-B)

29 H >1000 >1000 -

30 CH3 720 ± 87 66.6 ± 18.9 11

31 H 82.5 ± 14.7 121 ± 38.2 0.68

Data are presented as mean ± SD (n=3).

Experimental Protocols
General Synthetic Procedure for (+)- and (–)-
Cinchonaminone (1)
The total synthesis of (+)-cinchonaminone and its enantiomer was achieved through a multi-

step process culminating in the coupling of an optically pure piperidine unit with an indole unit.

[1]

Preparation of the Organocopper Reagent: Zinc was inserted into the carbon–iodine bond of

the optically pure piperidine unit (3R,4R)-2 or (3S,4S)-2. Subsequently, CuCN and 2

equivalents of LiCl were added to generate the corresponding organocopper reagent.[1]

Cross-Coupling Reaction: The organocopper reagent was then subjected to a cross-coupling

reaction with the indole unit 3 to yield the target compound 27.[1]
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Final Steps: Further synthetic transformations, as detailed in the source literature, were

carried out to afford (+)-cinchonaminone ((3R,4S)-1) and (–)-cinchonaminone ((3S,4R)-1).

[1]

General Synthetic Procedure for Simplified Analogues
(29–31)
The structurally simplified derivatives were synthesized using a similar cross-coupling strategy.

[1]

Coupling Reaction: The synthesis involved the coupling of indole units (3, 32, and 33) with

the piperidine unit 34.[1] The reaction conditions were analogous to those used for the

synthesis of cinchonaminone.[1]

Monoamine Oxidase (MAO) Inhibitory Activity Assay
The inhibitory activities of the synthesized compounds on hMAO-A and hMAO-B were

determined using a fluorescence-based assay.

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B were used as

the enzyme sources. A suitable fluorescent substrate was prepared in an appropriate buffer.

Inhibition Assay: The synthesized compounds were incubated with the MAO enzymes for a

specified period. The enzymatic reaction was initiated by the addition of the substrate.

Fluorescence Measurement: The change in fluorescence intensity over time was measured

using a fluorescence plate reader. The rate of the reaction was calculated from the linear

portion of the fluorescence curve.

IC50 Determination: The concentration of the compound that caused 50% inhibition of the

enzyme activity (IC50) was determined by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.

Visualizations
Synthetic Strategy for (+)-Cinchonaminone
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Optically Pure Piperidine Unit Synthesis

Coupling and Final Synthesis

Commercially Available
Compound 10 Optically Pure

Piperidine Unit (2)

12 steps

Cross-Coupling
ReactionIndole Unit (3) (+)-Cinchonaminone (1)

Click to download full resolution via product page

Caption: Synthetic pathway for (+)-Cinchonaminone.

Structure-Activity Relationship of Simplified Analogues

Structure-Activity Relationship for MAO Inhibition

Key Findings

Simplified (+)-Cinchonaminone Scaffold

Compound 29

R = H

No significant hMAO-A or hMAO-B inhibition

No substituent at
indole 3-position

Compound 30

R = CH3

Moderate hMAO-B inhibition
High selectivity for hMAO-B (SI = 11)

Methyl substituent at
indole 3-position

Compound 31

R = H

Moderate hMAO-A inhibition

No substituent at
indole 3-position

(different piperidine)

Substituents on the indole ring significantly influence MAO inhibitory activity and selectivity.Methyl group at indole C3-position is crucial for hMAO-B inhibitory activity and selectivity.
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Caption: SAR of simplified (+)-Cinchonaminone analogues.

Conclusion
The total synthesis of (+)-cinchonaminone and its enantiomer has been successfully

achieved, confirming the absolute configuration of the natural product.[1] Furthermore, the

investigation into structurally simplified analogues has provided valuable insights into the

structure-activity relationships for MAO inhibition. Notably, the presence of a methyl substituent

at the 3-position of the indole ring in compound 30 led to the highest hMAO-B inhibitory activity

and selectivity.[1] These findings highlight the potential for developing novel and selective MAO

inhibitors based on the (+)-cinchonaminone scaffold for the treatment of neurological and

psychiatric disorders. Further exploration of substitutions on the indole ring and modifications of

the piperidine moiety could lead to the discovery of even more potent and selective drug

candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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